

Biological Activity of Pyridinylsulfonyl Compounds

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Compound of Interest

Compound Name: (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol
CAS No.: 1417793-44-2
Cat. No.: B3238898

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Executive Summary

The pyridinylsulfonyl moiety—comprising a pyridine ring directly linked to a sulfonyl group ()—represents a privileged scaffold in modern medicinal chemistry. Unlike their phenylsulfonyl analogs, pyridinylsulfonyl compounds possess unique electronic properties due to the nitrogen atom in the aromatic ring. This nitrogen acts as a specific hydrogen bond acceptor and alters the lipophilicity (LogP) and metabolic stability of the molecule.

This guide analyzes the biological spectrum of this pharmacophore, ranging from Potassium-Competitive Acid Blockers (P-CABs) and loop diuretics to emerging LpxH inhibitors for multidrug-resistant bacteria. It provides actionable synthesis protocols, mechanistic insights, and validated structure-activity relationship (SAR) data.

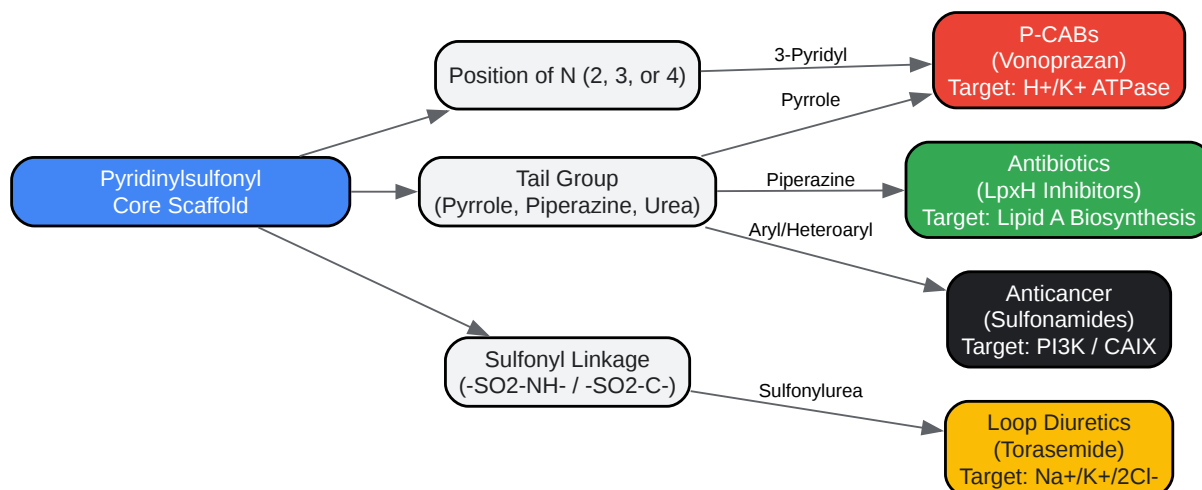
Chemical Architecture & SAR

The biological utility of the pyridinylsulfonyl group stems from two core structural features:

- The Sulfonyl Linker: Acts as a strong electron-withdrawing group (EWG) and a geometry-constraining spacer that orients the pyridine ring for optimal target engagement.
- The Pyridine Nitrogen:
 - Electronic Modulation: Lowers the pKa of the sulfonamide NH (in sulfonamides), enhancing solubility and bioavailability.
 - Target Interaction: Forms critical water-mediated or direct hydrogen bonds with active site residues (e.g., F141 in LpxH enzymes).

SAR Visualization: The Pyridinylsulfonyl Pharmacophore

The following diagram illustrates how substitutions on this core scaffold dictate therapeutic class.



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Caption: Structure-Activity Relationship (SAR) mapping of the pyridinylsulfonyl scaffold to major therapeutic classes.

Therapeutic Applications & Mechanisms

Gastrointestinal: Potassium-Competitive Acid Blockers (P-CABs)

The most commercially significant application is Vonoprazan (Takecab), a drug used for acid-related diseases.

- Mechanism: Unlike proton pump inhibitors (PPIs) that require acid activation and bind covalently, Vonoprazan competes reversibly with H^+ ions at the luminal surface of the H^+ -ATPase.
- Role of Pyridinylsulfonyl: The pyridine-3-sulfonyl group is critical for binding affinity. The sulfonyl group orients the pyridine ring to stack against specific residues in the ion channel, blocking potassium entry and thus acid secretion.

Infectious Disease: LpxH Inhibition

Recent research has identified pyridinylsulfonyl piperazines as potent inhibitors of LpxH (UDP-2,3-diacetylglucosamine hydrolase), a key enzyme in the lipid A biosynthesis pathway of Gram-negative bacteria.^[1]

- Advantage over Phenyl Analogs: Replacing a phenyl ring with a pyridine ring (specifically ortho-substituted) significantly enhances potency.^[1]
- Key Interaction: The pyridine nitrogen interacts with residue F141 in the LpxH active site, a contact point unavailable to phenyl analogs.
- Data: Compounds like JH-LPH-106 show IC₅₀ values in the sub-nanomolar range (0.044 nM against *K. pneumoniae* LpxH).^{[1][2]}

Oncology: PI3K and Carbonic Anhydrase IX

Pyridinyl sulfonamides have shown dual-inhibition capabilities:

- PI3K Pathway: Pyrimidine-pyridine-sulfonamide hybrids inhibit Phosphoinositide 3-kinases (PI3K), inducing G1 phase cell cycle arrest.
- Carbonic Anhydrase IX (CAIX): The sulfonamide moiety () binds to the Zinc ion in the CAIX active site. The pyridine ring provides selectivity over cytosolic isoforms (CAI/II) due to steric clashes in the narrower active sites of the off-targets.

Experimental Protocols

Synthesis: General N-Sulfonylation Protocol

This protocol describes the formation of a pyridinyl sulfonamide bond, the critical step in synthesizing libraries for SAR studies.

Reagents:

- Amine substrate (e.g., substituted piperazine or aniline).
- Pyridine-3-sulfonyl chloride (commercially available or prepared via oxidative chlorination).
- Base: Triethylamine () or Pyridine.
- Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Methodology:

- Preparation: Dissolve 1.0 equivalent (eq) of the amine substrate in anhydrous DCM (concentration) under an inert atmosphere ().
- Base Addition: Add 1.2 eq of . Cool the mixture to using an ice bath.

- Acylation: Dropwise add a solution of 1.1 eq Pyridine-3-sulfonyl chloride in DCM over 15 minutes.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc) or LC-MS.
- Workup: Quench with saturated
. Extract with DCM (
) . Wash combined organics with brine, dry over
, and concentrate.
- Purification: Purify via flash column chromatography (Silica gel).

Validation Check: The appearance of two strong bands in IR spectroscopy at

and

confirms the sulfonyl (

) group formation.

Bioassay: LpxH Enzymatic Inhibition Assay

To quantify the activity of synthesized pyridinylsulfonyl compounds against Gram-negative targets.

Methodology:

- Enzyme Prep: Purify recombinant *E. coli* or *K. pneumoniae* LpxH.
- Substrate: Use UDP-2,3-diacyl-GlcN (chemically synthesized or enzymatically generated).
- Reaction Mix: 50 mM HEPES (pH 7.5), 0.01% Triton X-100, 2 mM DTT, LpxH enzyme (1–5 nM), and varying concentrations of the inhibitor (dissolved in DMSO).
- Initiation: Add substrate (

concentration). Incubate at

for 20 minutes.

- Detection: Use a coupled assay (e.g., measuring phosphate release via Malachite Green or detecting UDP formation).
- Analysis: Fit data to the Morrison equation (for tight-binding inhibitors) or standard dose-response curves to determine

Data Summary & Visualization

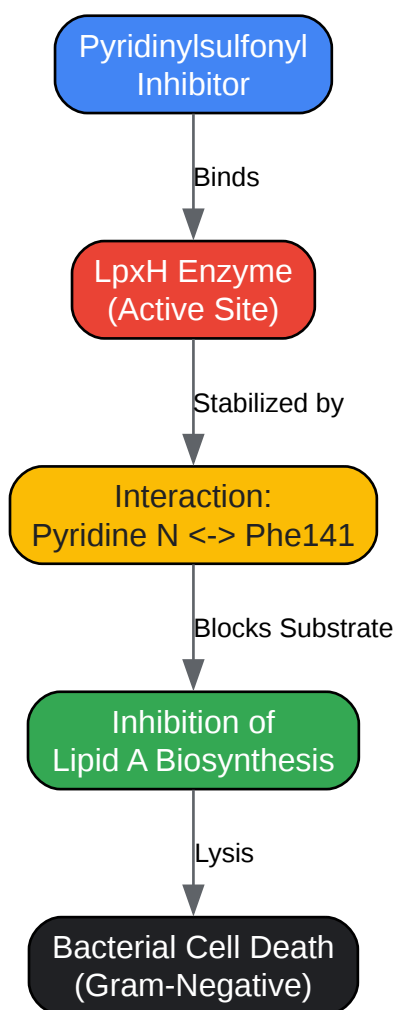
Comparative Activity Table

The following table summarizes the potency shifts observed when optimizing the pyridinylsulfonyl scaffold.

Compound Class	Target	R-Group Variation	Activity (IC50 / Ki)	Reference
Phenyl-Sulfonamide	LpxH (E. coli)	Phenyl ring	360 nM	[1]
Pyridinyl-Sulfonamide	LpxH (E. coli)	2-Cl-4-CF3-Pyridine	4.6 nM	[1]
Vonoprazan	H+/K+ ATPase	Pyridine-3-sulfonyl	Ki = 10 nM	[2]
Torasemide	Na/K/2Cl	Pyridine-3-sulfonylurea	High Ceiling Diuretic	[3]

Mechanism of Action: LpxH Inhibition Pathway

This diagram details the specific molecular interactions responsible for the superior potency of pyridinylsulfonyl compounds in bacterial inhibition.



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Caption: Mechanism of Action for Pyridinylsulfonyl-based LpxH inhibitors leading to bacterial cell death.

References

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Sources

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